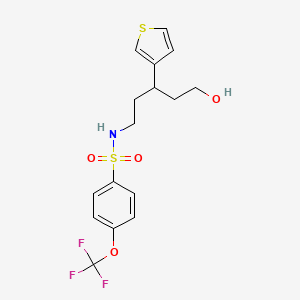

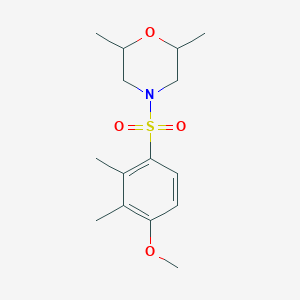

![molecular formula C13H13NO3S2 B2716453 (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 1351440-70-4](/img/structure/B2716453.png)

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a methylidene group , which is a part of a molecule that consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond . It also contains a 2,4-dimethoxyphenyl group , which is a phenyl group substituted with two methoxy groups at the 2nd and 4th positions.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

This compound is related to thiazolidinone derivatives, which have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. Studies have shown that certain thiazolidinone compounds possess potent antiproliferative effects on carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. The structural modifications, such as the introduction of different substituents, play a crucial role in enhancing their activity, suggesting the potential for these compounds in cancer research (Chandrappa et al., 2008).

Chemiluminescence Applications

Thiazolidinone derivatives have been explored for their base-induced chemiluminescence, with specific sulfanyl-substituted bicyclic dioxetanes showing promising results. These compounds, upon oxidation, exhibit light emission under certain conditions, presenting potential applications in analytical chemistry and sensor development (Watanabe et al., 2010).

Antimicrobial Activity

The synthesis of new thiazolidinone derivatives has demonstrated considerable antimicrobial properties. These compounds have been evaluated against various microorganisms, showing promising activities. Such antimicrobial efficacy indicates their potential utility in developing new therapeutic agents to combat infectious diseases (Gouda et al., 2010).

Analytical and Environmental Applications

Thiazolidinone derivatives have been synthesized and investigated for their voltammetric and analytical applications. Some of these compounds exhibit good antimicrobial activities and have been used for the removal and/or separation of heavy metals from water, demonstrating their utility in environmental monitoring and remediation efforts (Makki et al., 2016).

Sensitization-Based Solar Cells

Organic compounds, including thiazolidinone derivatives, have been utilized as redox couples in dye-sensitized and quantum-dot sensitized solar cells. These compounds offer low-cost, easily processable, and non-absorbing options for visible light, contributing to the development of more efficient and sustainable solar energy technologies (Rahman et al., 2018).

Eigenschaften

IUPAC Name |

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S2/c1-14-12(15)11(19-13(14)18)6-8-4-5-9(16-2)7-10(8)17-3/h4-7H,1-3H3/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNRHJRAFJUQTK-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\C2=C(C=C(C=C2)OC)OC)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[4-(pyrazin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B2716370.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2716380.png)

![4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid](/img/structure/B2716382.png)

![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-Chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B2716391.png)